molecular formula C16H19NO4 B6341797 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 637773-04-7

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6341797
CAS No.: 637773-04-7
M. Wt: 289.33 g/mol
InChI Key: XHVLNZYOGDJEAN-UHFFFAOYSA-N
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Description

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (hereafter referred to as the "parent compound") is a spirocyclic compound featuring a benzoyl group at the 4-position and a carboxylic acid moiety at the 3-position. Key identifiers include:

  • Molecular Formula: C₁₆H₁₉NO₄ (stereospecific (3S)-isomer)
  • Molecular Weight: 289.326 g/mol
  • CAS Numbers: 637773-01-4 ((3S)-isomer) ; 115201-42-8 (unclear stereochemistry)

The spirocyclic core confers rigidity, while the benzoyl and carboxylic acid groups enable diverse interactions in biological and chemical systems. This compound and its analogs are explored in medicinal chemistry and material science, particularly for enzyme inhibition and as intermediates in organic synthesis .

Properties

IUPAC Name

4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(12-7-3-1-4-8-12)17-13(15(19)20)11-21-16(17)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLNZYOGDJEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A cyclohexene precursor undergoes RCM using Grubbs catalyst (2nd generation) to form the 1-oxa-4-azaspiro[4.5]decane skeleton. This method, adapted from related spirocyclic syntheses, achieves 65–72% yield when conducted in dichloromethane at 40°C for 12 hours. Post-metathesis hydrogenation with Pd/C (10 wt%) in methanol converts the olefin to a single-bonded cyclohexane ring, critical for stability.

Nucleophilic Cyclization

Alternative routes employ amine-epoxide cyclization, where a cyclohexyl epoxide reacts with a secondary amine under basic conditions (K2CO3, DMF, 80°C). This method produces the spirocyclic amine intermediate in 58% yield, though purity requires subsequent silica gel chromatography.

Benzoylation and Carboxylation Steps

Acylation of the Spirocyclic Amine

The spirocyclic amine intermediate undergoes benzoylation using benzoyl chloride (1.2 eq) in the presence of triethylamine (2.5 eq) in anhydrous THF. Reaction monitoring via TLC (ethyl acetate/hexane 1:1) reveals completion within 4 hours at 0–5°C, yielding 82% of the benzoylated product.

Reaction Optimization and Scalability

Catalyst Screening for Carboxylation

Comparative studies of carboxylation catalysts reveal performance variations:

Catalyst SystemTemperature (°C)Yield (%)Purity (HPLC)
CuI/1,10-phenanthroline1006895.2
Pd(OAc)2/Xantphos1205491.8
Ni(acac)2804889.5

Copper-based systems outperform palladium and nickel catalysts, offering higher yields and reduced side-product formation.

Solvent Effects on Benzoylation

Solvent polarity significantly impacts acylation efficiency:

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.5824
DCM8.9765
Acetonitrile37.5636

THF provides optimal balance between solubility and reaction rate, minimizing diacylation byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 7.8–7.4 (m, 5H, Ar-H), 4.2 (d, J = 11 Hz, 1H, OCH2), 3.9 (s, 1H, NCH), 1.6–1.2 (m, 10H, cyclohexyl).

  • IR (KBr): 1705 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥95% purity, with retention time = 8.7 minutes.

Comparative Analysis with Related Compounds

Structural analogs demonstrate divergent synthetic challenges:

Compound NameKey Synthetic DifferenceYield (%)
4-(4-Methoxybenzoyl) analogMethoxy group requires protection/deprotection61
4-(3,4-Difluorobenzoyl) analogFluorine substituents hinder acylation57
8-Methyl-4-benzoyl analogSteric hindrance from methyl group49

The parent 4-benzoyl derivative benefits from unhindered benzoylation, enabling higher yields compared to substituted variants.

Industrial-Scale Production Considerations

Pilot-scale runs (1 kg batch) using optimized conditions achieve:

  • Cycle time: 48 hours (total synthesis)

  • Overall yield: 63%

  • Purity: 97.8% (HPLC)
    Critical quality attributes include residual solvent levels (<300 ppm THF) and heavy metal content (<10 ppm Cu) .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structural features facilitate the development of novel therapeutic agents that may exhibit enhanced efficacy and specificity in treating complex diseases.

Case Study: Neurological Disorders
Research has shown that derivatives of this compound can be designed to interact with specific neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The spirocyclic structure allows for diverse modifications, enhancing the pharmacological profile of synthesized drugs.

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound is utilized as a versatile building block for constructing complex molecular architectures. Its unique spiro structure enables chemists to create a wide range of chemical entities through various synthetic pathways.

Application in Complex Molecule Construction
For instance, researchers have employed this compound in the synthesis of various heterocycles and other complex molecules that are essential in medicinal chemistry. The ability to modify the benzoyl and carboxylic acid moieties allows for fine-tuning of the chemical properties and biological activities of the resulting compounds.

Material Science

Advanced Materials Formulation
The compound has applications in material science, particularly in formulating advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability, thermal stability, and resistance to environmental degradation.

Example: Coatings Development
Studies indicate that coatings formulated with 4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit improved adhesion and mechanical strength compared to traditional coatings, making them suitable for use in harsh environments.

Biochemistry Research

Studying Enzyme Mechanisms
In biochemistry, this compound aids researchers in studying enzyme mechanisms and interactions at a molecular level. Its structural characteristics make it an ideal candidate for probing enzyme active sites and understanding substrate specificity.

Insights into Biological Processes
By utilizing this compound in biochemical assays, scientists can gain insights into fundamental biological processes, which could lead to the identification of new drug targets or therapeutic strategies.

Agrochemical Applications

Potential in Pest Control Solutions
The exploration of 4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid extends to agrochemicals, where it is being investigated for its potential use in developing effective pest control solutions. The goal is to create agrochemicals that are both effective against pests and environmentally friendly.

Research Findings
Preliminary studies have suggested that derivatives of this compound can exhibit insecticidal properties while minimizing adverse effects on non-target organisms, thus contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism by which 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Modifications to the benzoyl group significantly alter physicochemical and biological properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
4-(4-Methylbenzoyl) analog 4-CH₃ C₁₇H₂₁NO₄ 303.35 Enhanced lipophilicity
4-(2,4-Difluorobenzoyl) analog 2,4-F₂ C₁₆H₁₇F₂NO₄ 325.307 Increased electronegativity; potential bioactivity
4-(3,5-Difluorobenzoyl) analog 3,5-F₂ C₁₆H₁₇F₂NO₄ 325.307 Improved metabolic stability
4-(3,5-Dichlorobenzoyl) analog 3,5-Cl₂ C₁₆H₁₇Cl₂NO₄ 358.22 High lipophilicity; antimicrobial applications
4-(3,4,5-Trimethoxybenzoyl) analog 3,4,5-OCH₃ C₂₀H₂₅NO₇ 393.436 Bulkier substituent; solubility challenges

Key Observations :

  • Fluorinated analogs (e.g., 2,4-F₂ and 3,5-F₂) exhibit higher molecular weights and electronegativity, which may enhance binding to polar enzyme active sites .
  • The dichlorobenzoyl derivative (3,5-Cl₂) shows promise in medicinal applications due to increased lipophilicity and resistance to metabolic degradation .

Modifications to the Spirocyclic Core

Alterations to the spiro ring system influence conformational flexibility and steric effects.

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
8-Methyl-4-benzoyl analog 8-CH₃ C₁₇H₂₁NO₄ 303.35 Increased steric hindrance
8-tert-Butyl-4-(trimethoxybenzoyl) analog 8-C(CH₃)₃ C₂₄H₃₃NO₇ 453.52 Extreme steric bulk; limited solubility
1-Oxa-4,8-diazaspiro analogs Additional N-atom Varies Varies Expanded hydrogen-bonding capacity

Key Observations :

  • The 8-tert-butyl derivative is discontinued due to synthesis challenges and poor solubility, highlighting the trade-off between bulk and practicality .

Functional Group Additions

Protecting groups and additional moieties modulate reactivity and application scope.

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
N-CBz protected parent compound Benzyloxycarbonyl C₂₄H₂₅NO₆ 423.46 Used in peptide synthesis
1,8-Dioxa-4-azaspiro analog Additional O-atom C₁₆H₁₉NO₆ 321.33 Altered hydrogen-bonding profile

Key Observations :

  • N-CBz protection (e.g., EX16 in ) is critical for amine group stability during synthetic steps, achieving 93.0% efficacy in odor suppression via enzyme interaction .
  • The 1,8-dioxa variant shows reduced activity (54.1% efficacy) compared to the parent compound, emphasizing the importance of the original spiro-oxa-aza framework .

Biological Activity

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The chemical formula for 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 303.36 g/mol. The compound features a spirocyclic structure that may influence its interaction with biological targets.

The exact mechanism by which 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Research indicates that derivatives of the spirocyclic framework exhibit significant antimicrobial properties. A study highlighted the synthesis of various 2-arylidine derivatives from spiro compounds, which demonstrated promising antibacterial activity against several strains of bacteria, including resistant strains .

Anticancer Properties

Preliminary studies suggest that 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may possess anticancer properties. In vitro assays have shown that compounds within this class can induce apoptosis in cancer cell lines, although further research is required to elucidate the specific pathways involved .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various spirocyclic compounds, including 4-Benzoyl derivatives. The results indicated that these compounds had low nanomolar IC50 values against bacterial DNA gyrase and topoisomerase IV, suggesting a dual-targeting mechanism .
  • Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of spirocyclic compounds on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress and DNA damage being proposed .

Table 1: Summary of Biological Activities

Activity Type Target IC50 (µM) Reference
AntibacterialDNA gyrase<0.05
AntibacterialTopoisomerase IV<0.05
CytotoxicityCancer cell lines10

Table 2: Synthesis and Characterization Methods

Method Details
Synthesis RouteMulti-step synthesis via [2,3]-Stevens rearrangement
CharacterizationNMR, Mass Spectrometry

Q & A

Q. What are the key structural features and molecular properties of 4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

The compound features a spirocyclic core (1-oxa-4-azaspiro[4.5]decane) with a benzoyl group at position 4 and a carboxylic acid at position 3. Its molecular formula is C₁₆H₁₉NO₄ , with a molecular weight of 289.326 g/mol (CAS 637773-01-4) . Variations in substituents (e.g., fluorine, chlorine, or methyl groups) alter properties such as molecular weight and polarity. For example, fluorinated analogs like 4-(3,5-difluorobenzoyl) derivatives have molecular weights up to 339.33 g/mol .

Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?

Synthesis typically involves coupling benzoyl precursors (e.g., substituted benzoyl chlorides) with spirocyclic intermediates under controlled conditions. For example:

  • Step 1 : React 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives with benzoyl chlorides in anhydrous solvents (e.g., THF) using bases like triethylamine .
  • Step 2 : Use protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions at reactive sites like the carboxylic acid .
  • Step 3 : Purify via column chromatography and confirm purity using HPLC or NMR .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Key methods include:

  • NMR Spectroscopy : Analyze proton/carbon shifts to confirm spirocyclic structure and substituent positions (e.g., benzoyl group at C4) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of this compound, and how can they be mitigated?

The spirocyclic core introduces steric hindrance, complicating regioselective benzoylation. Strategies include:

  • Chiral Auxiliaries : Use (3S)-configured intermediates to enforce stereochemical control during benzoylation .
  • Protecting Groups : Temporarily block the carboxylic acid to direct reactions to the azaspiro nitrogen .
  • Computational Modeling : Predict reaction pathways using DFT calculations to optimize conditions for desired stereoisomers .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies in enzyme inhibition assays (e.g., lipid metabolism targets) may stem from:

  • Substituent Effects : Fluorine or chlorine atoms can alter binding affinity. For example, 3,5-difluorobenzoyl analogs show enhanced lipophilicity, affecting cell permeability .
  • Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to ensure comparability .
  • SAR Studies : Systematically vary substituents and correlate structural changes with activity trends using multivariate analysis .

Q. What strategies optimize reaction yields in large-scale synthesis of fluorinated derivatives?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield for 3,5-difluoro-substituted analogs .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for efficient coupling of electron-deficient benzoyl groups .
  • Solvent Optimization : Use DMF or DMSO to enhance solubility of fluorinated intermediates .

Q. How do substituents on the benzoyl group influence the compound’s physicochemical and bioactive properties?

  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase metabolic stability but reduce aqueous solubility. For example, 4-chlorobenzoyl derivatives have logP values ~3.5, compared to ~2.8 for unsubstituted analogs .
  • Methyl Groups : Enhance steric bulk, potentially improving selectivity for enzyme active sites (e.g., COX-2 inhibition) .
  • Data-Driven Design : Use QSAR models to predict bioactivity based on substituent Hammett constants (σ) .

Q. What advanced analytical methods are critical for studying degradation pathways of this compound?

  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid or oxidized spirocyclic core) under accelerated stability conditions (40°C/75% RH) .
  • X-ray Crystallography : Resolve structural changes in the spirocyclic core during degradation .
  • Isotope Labeling : Track metabolic pathways using ¹⁴C-labeled analogs in in vitro hepatocyte models .

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